molecular formula C11H12O3 B7769710 Ethyl 3-phenylglycidate CAS No. 54276-44-7

Ethyl 3-phenylglycidate

Cat. No.: B7769710
CAS No.: 54276-44-7
M. Wt: 192.21 g/mol
InChI Key: GOMAKLPNAAZVCJ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Ethyl 3-phenylglycidate (EPG) is a compound that has been found to interact with certain enzymes, such as γ-lactamase Sspg from Sulfolobus solfataricus . This enzyme has high activity, high stability, and pronounced tolerance of high concentrations of the γ-lactam substrate .

Mode of Action

The interaction of EPG with its target enzyme involves the hydrolysis of either the ester bond or the epoxy bond . This interaction is facilitated by the enzyme’s atypical esterase activity . The modification of this enzyme expands its application towards resolving chiral esters .

Biochemical Pathways

It is known that the compound’s interaction with its target enzyme can lead to the hydrolysis of certain bonds, which may affect various biochemical processes .

Pharmacokinetics

It is known that epg has high gastrointestinal absorption and is bbb permeant . Its lipophilicity (Log Po/w) is around 2.05 , suggesting it has good membrane permeability.

Result of Action

The hydrolysis of EPG by its target enzyme can lead to the production of optically pure γ-lactam . This suggests that EPG could potentially be used in the production of certain pharmaceuticals or other chemical products.

Action Environment

The action of EPG can be influenced by various environmental factors. For example, the enzyme’s activity can be affected by the presence of certain co-solvents . Additionally, the compound’s stability and efficacy may be influenced by factors such as temperature and pH.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-phenylglycidate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

ethyl 3-phenyloxirane-2-carboxylate
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InChI

InChI=1S/C11H12O3/c1-2-13-11(12)10-9(14-10)8-6-4-3-5-7-8/h3-7,9-10H,2H2,1H3
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InChI Key

GOMAKLPNAAZVCJ-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)C1C(O1)C2=CC=CC=C2
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Molecular Formula

C11H12O3
Record name ETHYL-3-PHENYLGLYCIDATE
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DSSTOX Substance ID

DTXSID8025886
Record name Ethyl 2,3-epoxy-3-phenylpropionate
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Molecular Weight

192.21 g/mol
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Physical Description

Ethyl-3-phenylglycidate appears as clear pale yellow or yellow liquid. (NTP, 1992), Colorless to pale yellow liquid with a strong fruity odor like strawberries; [HSDB], Clear, Colourless to pale yellow liquid; Strong fruity aroma suggestive of strawberry
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Record name Ethyl 2,3-epoxy-3-phenylpropionate
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Boiling Point

509 to 518 °F at 760 mmHg (NTP, 1992)
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Flash Point

greater than 200 °F (NTP, 1992), 100 °C
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Record name ETHYL 2,3-EPOXY-3-PHENYLPROPIONATE
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Solubility

Slightly soluble (1-10 mg/ml) (NTP, 1992), 1:6 IN 70% ALCOHOL; 1:1 IN 80% ALCOHOL, Insoluble in water; Soluble in ether, oils, Soluble (in ethanol)
Record name ETHYL-3-PHENYLGLYCIDATE
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Density

1.122 (NTP, 1992) - Denser than water; will sink, 1.120-1.128 @ 25/25 °C, 1.120-1.125
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Color/Form

COLORLESS TO PALE-YELLOW LIQUID

CAS No.

121-39-1, 54276-44-7
Record name ETHYL-3-PHENYLGLYCIDATE
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Melting Point

less than 32 °F (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is there interest in separating the enantiomers of Ethyl 3-phenylglycidate?

A1: EPG exists as two enantiomers, (2R,3S)-EPG and (2S,3R)-EPG. [, , ] The (2R,3S)-EPG enantiomer is a key intermediate in the synthesis of Taxol's C-13 side chain, a crucial component for the anti-cancer drug's activity. [] Therefore, efficient methods to separate and obtain the desired (2R,3S)-EPG enantiomer are highly sought after.

Q2: What is the primary method explored in these studies for separating this compound enantiomers?

A2: The research highlights the use of bioresolution using specific bacterial strains. For instance, Pseudomonas pseudoalcaligene [] and Galactomyces geotrichum ZJUTZQ200 [] have shown promising results in selectively producing (2R,3S)-ethyl-3-phenylglycidate from a racemic mixture. This approach utilizes the enantioselectivity of enzymes within these microorganisms to preferentially act on one enantiomer over the other.

Q3: What factors can influence the efficiency of bioresolution for this compound?

A3: Research indicates that several factors influence bioresolution efficiency. One study found that co-solvents, pH buffer solutions, and the substrate/cell ratio significantly impact the bioresolution properties of G. geotrichum ZJUTZQ200. [] Optimization of these parameters can lead to improved enantiomeric excess and yield of the desired (2R,3S)-EPG.

Q4: Besides bioresolution, what other research has been conducted on this compound?

A4: Researchers have investigated the gas-phase elimination kinetics of EPG and its derivative, ethyl 3-methyl-3-phenyl glycidate. [] These studies provide insights into the thermal decomposition mechanisms of these compounds, revealing a concerted six-membered cyclic transition state during ethylene elimination. This fundamental knowledge about EPG's reactivity and stability is valuable for various applications.

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